molecular formula C21H23N3O4S2 B2803198 N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922047-28-7

N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2803198
CAS RN: 922047-28-7
M. Wt: 445.55
InChI Key: FIWYCLDIRDLOCR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTAA is a thiazole-based compound that has been synthesized using a multistep organic synthesis method.

Scientific Research Applications

Therapeutic Potential

Research indicates that derivatives of thiazole-containing sulfonamides exhibit a range of biological activities. For instance, a study synthesizing azoles incorporating a sulfonamide moiety demonstrated anticonvulsant properties, with some compounds providing protection against induced convulsions (Farag et al., 2012). This suggests potential therapeutic applications of similar compounds in neurological disorders.

Another study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, revealing insights into modifications that could improve metabolic stability and efficacy in cancer treatment (Stec et al., 2011). This indicates the compound's relevance in oncological research.

Chemical Synthesis and Structural Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing a foundation for understanding the molecular geometry and potential reactivity of similar compounds (Galushchinskiy et al., 2017). Such structural analyses are crucial for designing drugs with targeted properties.

Additionally, the synthesis and characterization of novel thiazole derivatives have shown antimicrobial activities, suggesting the compound's utility in developing new antimicrobial agents (Saravanan et al., 2010). This points towards its application in addressing microbial resistance.

Photophysical Properties

A study on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals revealed insights into the hydrogen bonding interactions and their effects on the material's properties (Balijapalli et al., 2017). Such research is pertinent for developing materials with specific optical and electronic applications.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-15-7-9-18(10-8-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-3-4-6-19(16)28-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWYCLDIRDLOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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